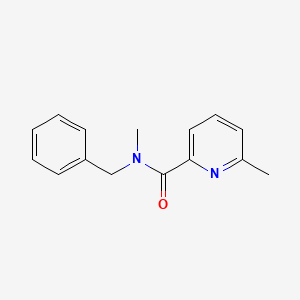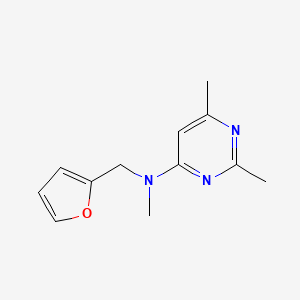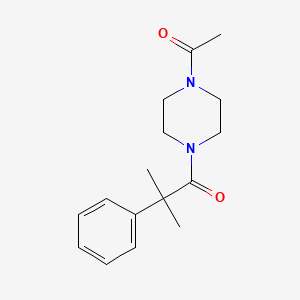
1-(4-Acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It was first synthesized in 2010 and has gained popularity as a designer drug due to its stimulant and euphoric effects.
Mecanismo De Acción
MPHP acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation and euphoria. MPHP also acts as a weak serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
The effects of MPHP on the body include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, focus, and energy. However, prolonged use of MPHP can lead to tolerance, dependence, and addiction. It can also cause adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying these neurotransmitters. However, its abuse potential and adverse effects limit its use in research.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action and long-term effects of MPHP. Additionally, studies on the potential therapeutic applications of MPHP, such as for the treatment of attention deficit hyperactivity disorder (ADHD), may be warranted. The development of safer and more selective compounds that target dopamine and norepinephrine reuptake may also be a promising area of research.
Conclusion:
In conclusion, MPHP is a synthetic cathinone that acts as a potent dopamine and norepinephrine reuptake inhibitor. It has been used in scientific research to study its effects on the central nervous system, but its abuse potential and adverse effects limit its use. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of MPHP.
Métodos De Síntesis
The synthesis of MPHP involves the condensation of 4'-methylpropiophenone with piperazine in the presence of an acid catalyst. The resulting product is then acetylated to produce MPHP. The purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
MPHP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(19)17-9-11-18(12-10-17)15(20)16(2,3)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWXBZBWNJCCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
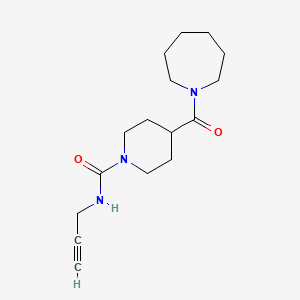


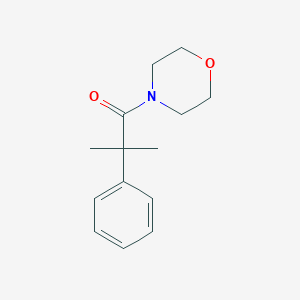
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)


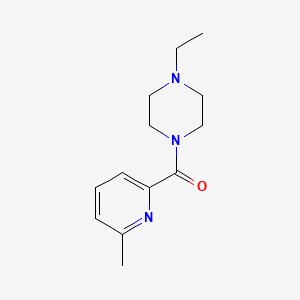

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
